molecular formula C22H22BrN3O B11117276 [6-Bromo-2-(4-methylphenyl)quinolin-4-yl](4-methylpiperazin-1-yl)methanone

[6-Bromo-2-(4-methylphenyl)quinolin-4-yl](4-methylpiperazin-1-yl)methanone

Cat. No.: B11117276
M. Wt: 424.3 g/mol
InChI Key: HJWCZILQLOEOFL-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-methylphenyl)quinolin-4-yl](4-methylpiperazin-1-yl)methanone: is a heterocyclic compound that combines a quinoline core with a piperazine moiety. Let’s break down its structure:

    Quinoline Core: Quinoline is a bicyclic aromatic compound containing a pyridine ring fused to a benzene ring. In this case, the quinoline core bears a bromine substituent at position 6 and a methylphenyl group at position 2.

    Piperazine Moiety: The piperazine ring (4-methylpiperazin-1-yl) is attached to the quinoline core via a methanone linker.

Preparation Methods

The synthetic routes for this compound can vary, but one common approach involves the following steps:

  • Quinoline Synthesis: : Start by synthesizing the quinoline core. Bromination of 2-methylquinoline at position 6 yields 6-bromo-2-methylquinoline. Subsequent coupling with 4-methylphenylamine forms the desired quinoline derivative.

  • Piperazine Attachment: : Introduce the piperazine moiety by reacting the quinoline intermediate with 4-methylpiperazine under appropriate conditions.

  • Methanone Formation: : Finally, the methanone linkage is formed by treating the resulting compound with an appropriate reagent.

Chemical Reactions Analysis

    Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents:

    Major Products: The specific products depend on reaction conditions, but they may include derivatives with modified substituents or functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of other compounds.

    Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).

    Medicine: May serve as a lead compound for drug development.

    Industry: Applications in materials science or catalysis.

Mechanism of Action

  • The exact mechanism remains context-dependent, but it likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this fully.

Comparison with Similar Compounds

Properties

Molecular Formula

C22H22BrN3O

Molecular Weight

424.3 g/mol

IUPAC Name

[6-bromo-2-(4-methylphenyl)quinolin-4-yl]-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C22H22BrN3O/c1-15-3-5-16(6-4-15)21-14-19(18-13-17(23)7-8-20(18)24-21)22(27)26-11-9-25(2)10-12-26/h3-8,13-14H,9-12H2,1-2H3

InChI Key

HJWCZILQLOEOFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCN(CC4)C

Origin of Product

United States

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